(+)-Puerol B 2/-O-glucoside

Übersicht

Beschreibung

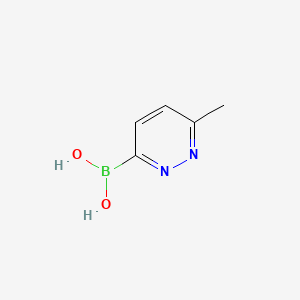

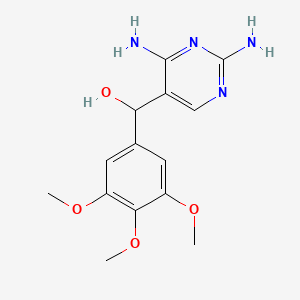

“(+)-Puerol B 2/-O-glucoside” is a natural phenol found in the herbs of Pueraria lobata . It has a molecular formula of C24H26O10 and a molecular weight of 474.46 .

Molecular Structure Analysis

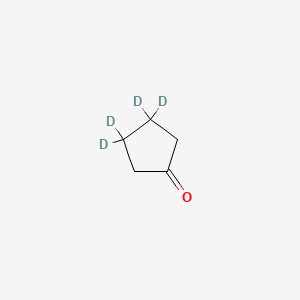

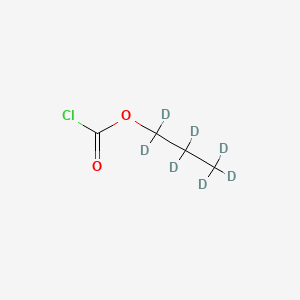

“(+)-Puerol B 2/-O-glucoside” contains a total of 63 bonds, including 37 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 4 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

The stability and solubility of “(+)-Puerol B 2/-O-glucoside” are important factors to consider. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Its solubility and stability are crucial for its use in research and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Sophoraside A and Puerol B : A study identified a new aromatic glycoside, sophoraside A, along with puerol A and puerol B from the roots of Sophora japonica. Puerol B was characterized as puerol B 5-O-β-D-glucopyranoside and showed inhibitory activity in receptor-binding assays (Shirataki et al., 1987).

Inhibition of Advanced Glycation End Products (AGEs) : Constituents of Pueraria lobata roots, including puerarin, PG-3, and (±)-puerol B, were found to inhibit the formation of AGEs, which are significant in the management of diabetic complications (Kim et al., 2006).

Tyrosinase Inhibition by Puerol A : Puerol A from Amorpha fruticosa, closely related to puerol B, demonstrated potent inhibition against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin pigmentation and cosmetic products (Kim et al., 2020).

Apoptogenic Effects of β-Sitosterol Glucoside : Although not directly related to puerol B, research on β-sitosterol glucoside, a similar glucoside, showed apoptogenic effects on cancer cells, suggesting potential cancer therapeutic applications (Dolai et al., 2016).

Glucose Uptake Enhancing Activity of Puerarin : A study on puerarin, structurally related to puerol B, showed it enhances glucose uptake into insulin-sensitive cells, indicating potential benefits in diabetes treatment (Kato & Kawabata, 2010).

Enzymatic Synthesis of Puerarin Glucosides : Enzymatic transglycosylation was used to synthesize puerarin glucosides, improving their water solubility and pharmacokinetic properties. This method could be applicable for modifying compounds like puerol B (Huang et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBNDMOPKKFCH-ZAUXWKBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Puerol B 2/-O-glucoside | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)

![Benzo[e]pyren-3-amine](/img/structure/B570002.png)